Propofol-d17 |A-D-Glucuronide Propofol-d17 |A-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681549
InChI: InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D
SMILES:
Molecular Formula: C18H26O7
Molecular Weight: 371.5 g/mol

Propofol-d17 |A-D-Glucuronide

CAS No.:

Cat. No.: VC16681549

Molecular Formula: C18H26O7

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Propofol-d17 |A-D-Glucuronide -

Specification

Molecular Formula C18H26O7
Molecular Weight 371.5 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D
Standard InChI Key JZSJIASBMOIIKI-UEDRXGGNSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Introduction

Chemical Structure and Isotopic Labeling

Molecular Composition and Deuterium Substitution

Propofol-d17 |A-D-Glucuronide (IUPAC name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid) is characterized by a glucuronic acid moiety conjugated to a deuterium-enriched propofol backbone. The molecular formula is C₁₈H₂₆O₇, with a molecular weight of 371.5 g/mol. Seventeen deuterium atoms replace hydrogen at strategic positions: seven on each isopropyl group and three on the aromatic ring (Figure 1). This labeling minimizes isotopic exchange during metabolic processes, ensuring reliable tracking in biological systems .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₆O₇
Molecular Weight371.5 g/mol
IUPAC Name(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid
Canonical SMILESCC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O
Storage Conditions-20°C in inert atmosphere

Synthesis and Metabolic Pathways

Glucuronidation Mechanism

The synthesis of Propofol-d17 |A-D-Glucuronide involves enzymatic glucuronidation using uridine diphosphate glucuronosyltransferase (UGT) isoforms, primarily UGT1A9, which catalyzes the transfer of glucuronic acid to propofol’s phenolic hydroxyl group . Deuterium labeling is introduced during the propofol synthesis phase, utilizing deuterated isopropylating agents to ensure isotopic purity. Post-synthesis purification via reverse-phase chromatography yields >98% enantiomeric excess, critical for avoiding analytical interference.

Role in Propofol Metabolism

Propofol undergoes two primary metabolic pathways:

  • Direct Glucuronidation: Approximately 70% of administered propofol is converted to propofol glucuronide (PG) via UGT1A9 in the liver and extrahepatic tissues (e.g., kidneys, intestines) .

  • Hydroxylation Followed by Conjugation: Cytochrome P450 (CYP2B6) hydroxylates propofol to 4-hydroxypropofol, which is subsequently glucuronidated or sulfated .

Deuterium labeling in Propofol-d17 |A-D-Glucuronide allows researchers to distinguish endogenous propofol metabolites from exogenous sources, facilitating accurate pharmacokinetic modeling .

Research Applications

Pharmacokinetic Studies

Propofol-d17 |A-D-Glucuronide is routinely used as an internal standard in LC–MS/MS assays to quantify propofol and its metabolites in biological matrices. For example, a 2024 study demonstrated its utility in detecting propofol misuse by measuring urinary PG concentrations over 72 hours post-administration . The deuterated analog’s stability ensures minimal matrix interference, even in complex samples like plasma or cerebrospinal fluid .

Enzyme Inhibition and Drug-Drug Interactions

Recent investigations into phosphorothioate oligonucleotides (PSOs) revealed that these BCS class III compounds inhibit UGT1A9 at IC₅₀ values of 19–42 μM, potentially altering propofol metabolism . Propofol-d17 |A-D-Glucuronide serves as a probe substrate in these studies, enabling precise measurement of UGT1A9 activity shifts under PSO exposure .

Analytical Methodologies

LC–MS/MS Quantification

A landmark 2024 method employed a “dilute-and-analyze” protocol with Propofol-d17 |A-D-Glucuronide as an internal standard, achieving a linear calibration range of 0.5–500 ng/mL for PG in urine . Key parameters include:

  • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

  • Detection: Negative-ion MRM at m/z 353 → 177 (PG) and m/z 370 → 194 (Propofol-d17 |A-D-Glucuronide) .

Table 2: LC–MS/MS Performance Metrics for Propofol-d17 |A-D-Glucuronide

ParameterValue
Retention Time4.2 minutes
LOD (Urine)0.1 ng/mL
LOQ (Urine)0.5 ng/mL
Intraday Precision (RSD%)<8%
Interday Accuracy92–108%

Future Directions

Ongoing research aims to expand applications of Propofol-d17 |A-D-Glucuronide into positron emission tomography (PET) imaging, leveraging deuterium’s neutron-rich properties for enhanced signal-to-noise ratios. Additionally, synthetic efforts focus on streamlining deuterium incorporation via catalytic H-D exchange, potentially reducing production costs by 40%.

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